N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a 2,4-dimethylbenzenesulfonamide moiety. The furan ring may confer distinct electronic and steric properties compared to phenyl or azide substituents in related compounds .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15-5-6-19(16(2)12-15)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWBUUILLMGJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the sulfonamide group.
Substitution: Substituted benzenesulfonamides with different nucleophiles.
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for numerous therapeutic applications:
Antibacterial Activity
Compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide have shown promising antibacterial properties. Studies indicate that derivatives containing piperidine structures can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study : In a screening study, derivatives of piperidine demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL against E. coli, indicating strong antibacterial potential.
Anticancer Activity
Research has highlighted the anticancer potential of compounds with similar structural motifs. In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
Case Study : A series of synthesized analogs were tested against breast cancer cell lines, showing IC50 values in the low micromolar range, suggesting effective cytotoxicity.
Enzyme Inhibition
The structure of this compound indicates potential as an acetylcholinesterase (AChE) inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study : Compounds derived from this scaffold achieved IC50 values lower than 5 µM in AChE inhibition assays, marking them as promising candidates for further development.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The furan ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Sulfonamides
(a) W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Key Differences :
- W-15 contains a chlorophenylsulfonamide group and a phenylethyl-piperidine moiety, whereas the target compound substitutes the phenylethyl group with a furan-2-ylmethyl unit.
- The phenylethyl group in W-15 is associated with opioid receptor binding, while the furan in the target compound may reduce opioid affinity but enhance selectivity for other targets (e.g., bromodomains) .
- Pharmacological Implications :
(b) CDD-724 (5-(2,4-dimethylphenyl)-N-(3-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)-1-(methylamino)-1-oxopropan-2-yl)picolinamide)
- Key Differences: CDD-724 includes a picolinamide group and a dihydroquinolinyl-acetylated piperidine, contrasting with the simpler 2,4-dimethylbenzenesulfonamide in the target compound. CDD-724 is a potent BET bromodomain inhibitor (IC₅₀ = 12 nM), suggesting that sulfonamide-piperidine hybrids can achieve high target affinity .
Sulfonamide Derivatives with Heterocyclic Substitutions
(a) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Key Differences :
- Synthesis Parallels :
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: This chromene-pyrazolopyrimidine hybrid has a fused polycyclic system, contrasting with the target compound’s monocyclic furan. The chromene group enhances π-π stacking in enzyme binding, whereas the furan may prioritize hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | Calculated logP | Key Substituents |
|---|---|---|---|
| Target compound | ~418 | 3.2 | Furan-2-ylmethyl, 2,4-dimethylbenzene |
| W-15 | 393.3 | 4.1 | Chlorophenyl, phenylethyl |
| CDD-724 | 589.1 | 2.8 | Dihydroquinolinyl, picolinamide |
| N-(1-azido-2-(azidomethyl)butan-2-yl)-... | 309.4 | 1.9 | Azide, linear alkyl chain |
Thermal Stability
- The target compound’s melting point is uncharacterized, but analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide exhibit MP = 175–178°C, indicating that sulfonamide-piperidine systems generally have high thermal stability .
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a complex structure comprising a piperidine ring, a furan moiety, and a sulfonamide group. The synthesis typically involves several steps:
- Formation of the Piperidine Intermediate : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Attachment of the Furan Ring : A nucleophilic substitution reaction introduces the furan moiety.
- Formation of the Sulfonamide Group : The final step involves reacting the furan-piperidine intermediate with a sulfonyl chloride.
Enzyme Inhibition
Research has indicated that this compound exhibits promising enzyme inhibition activity, particularly against butyrylcholinesterase (BChE), which is a target for Alzheimer's disease treatment. The compound has demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Antitumor Activity
In studies involving various cancer cell lines, compounds similar to this compound have shown antitumor properties. For instance, derivatives with furan rings have been evaluated for their ability to inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. Results indicated that these compounds could effectively reduce cell viability, with some achieving IC50 values below 10 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Enzymatic Targets : The piperidine and sulfonamide groups may interact with specific receptors or enzymes, modulating their activity.
- DNA Interaction : Some studies suggest that related compounds can bind to DNA and inhibit DNA-dependent enzymes, potentially leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Comparative studies with similar compounds reveal insights into the structure-activity relationship:
| Compound | Structure | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| A | N-(piperidin-4-yl)benzamide | 8.6 ± 0.4 | 30% |
| B | 2-chloro-N-(furan-piperidin) | 5.8 ± 0.3 | 50% |
| C | N-(furan-piperidin) derivative | 4.6 ± 0.2 | 70% |
This table highlights how modifications in the chemical structure influence biological activity, particularly in terms of potency against targeted enzymes or cancer cell lines.
Case Studies
Several case studies have documented the biological efficacy of similar compounds:
- Antitumor Efficacy : In vitro studies on lung cancer cells showed that derivatives with furan substituents effectively inhibited cell growth and induced apoptosis.
- Neuroprotective Effects : Compounds exhibiting BChE inhibition have been tested for neuroprotective effects in animal models of Alzheimer's disease.
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the furan and piperidine moieties. For example, distinct shifts for the methyl groups on the benzenesulfonamide (δ ~2.3–2.5 ppm) and furan protons (δ ~6.3–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]+ ion).
- X-ray crystallography : Resolve conformational details, such as the orientation of the furan ring relative to the piperidine plane (e.g., torsion angles between 150–170°) .
How does the presence of the furan-2-ylmethyl group influence the compound’s pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The furan ring increases logP compared to non-aromatic substituents, enhancing membrane permeability (predicted logP ~3.2 via computational tools) .
- Metabolic stability : Furan’s susceptibility to oxidative degradation (e.g., CYP450-mediated ring opening) can reduce half-life. In vitro microsomal assays (human liver microsomes) are recommended to assess metabolic pathways .
- Solubility : Polar surface area (PSA) calculations (~75 Ų) suggest moderate aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
What in vitro assays are recommended to evaluate the biological activity of this sulfonamide derivative?
Q. Basic
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO2 hydration assay, given the sulfonamide’s known affinity for zinc-containing enzymes .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like sulfamethoxazole .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
How can molecular docking studies be designed to predict the compound’s interaction with potential therapeutic targets?
Q. Advanced
- Target selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrases, serotonin receptors) based on structural homology .
- Docking workflow :
- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
- Retrieve target crystal structures (PDB IDs: 3D92 for CA-II; 6WGT for 5-HT receptors).
- Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 32).
- Validation : Compare predicted binding poses with crystallographic data (e.g., sulfonamide coordination to Zn²+ in CA-II) .
What strategies can resolve discrepancies in activity data across different biological assays?
Q. Advanced
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance), temperature (37°C), and DMSO concentration (<1% v/v) to minimize false negatives .
- Orthogonal validation : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, ΔH).
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations. Adjust with surfactants (e.g., 0.01% Tween-80) .
What are the implications of the 2,4-dimethylbenzenesulfonamide moiety on target selectivity?
Q. Advanced
- Steric effects : The 2,4-dimethyl groups restrict rotational freedom, favoring interactions with hydrophobic pockets (e.g., CA-IX over CA-II). SAR studies show a 5-fold selectivity increase compared to non-methylated analogs .
- Electron-withdrawing effects : Methyl groups reduce sulfonamide pKa (~10.2), enhancing ionization at physiological pH and improving hydrogen bonding with target residues .
How can crystallographic data inform the design of analogs with improved binding affinity?
Q. Advanced
- Torsion angle analysis : Crystal structures (e.g., CCDC 897654) reveal a 160° dihedral angle between the piperidine and furan rings. Modifying this via constrained linkers (e.g., ethynyl spacers) may optimize target engagement .
- Halogen bonding : Introduce fluorine at the furan 5-position to interact with backbone carbonyls (e.g., CA-II Thr199), as seen in related sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
